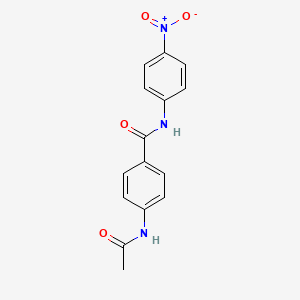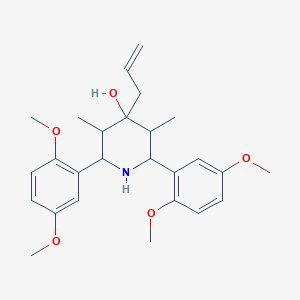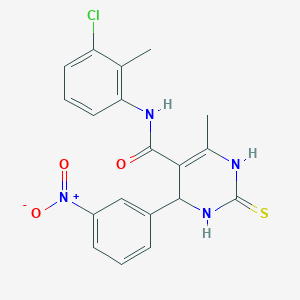![molecular formula C21H25NO3 B5106154 4-(Benzylamino)-3-[(3,5-dimethylphenyl)methyl]-2-methyl-4-oxobutanoic acid](/img/structure/B5106154.png)
4-(Benzylamino)-3-[(3,5-dimethylphenyl)methyl]-2-methyl-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzylamino)-3-[(3,5-dimethylphenyl)methyl]-2-methyl-4-oxobutanoic acid is an organic compound that belongs to the class of amino acids This compound features a benzylamino group, a dimethylphenylmethyl group, and a methyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)-3-[(3,5-dimethylphenyl)methyl]-2-methyl-4-oxobutanoic acid can be achieved through multi-step organic reactions. A typical synthetic route might involve:
Formation of the Benzylamino Group: This can be achieved by reacting benzylamine with a suitable precursor.
Introduction of the Dimethylphenylmethyl Group: This step might involve Friedel-Crafts alkylation using 3,5-dimethylbenzyl chloride.
Formation of the Butanoic Acid Backbone: This can be synthesized through a series of reactions starting from a suitable dicarboxylic acid or its derivatives.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylamino)-3-[(3,5-dimethylphenyl)methyl]-2-methyl-4-oxobutanoic acid can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Oxo derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: As a building block in organic synthesis.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a candidate for drug development due to its unique structure.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzylamino)-3-[(3,5-dimethylphenyl)methyl]-2-methyl-4-oxobutanoic acid would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)-3-[(3,5-dimethylphenyl)methyl]-2-methyl-4-oxobutanoic acid
- 4-(Benzylamino)-3-[(3,5-dimethylphenyl)methyl]-2-ethyl-4-oxobutanoic acid
Uniqueness
4-(Benzylamino)-3-[(3,5-dimethylphenyl)methyl]-2-methyl-4-oxobutanoic acid is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-(benzylamino)-3-[(3,5-dimethylphenyl)methyl]-2-methyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-14-9-15(2)11-18(10-14)12-19(16(3)21(24)25)20(23)22-13-17-7-5-4-6-8-17/h4-11,16,19H,12-13H2,1-3H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIHIZYCDFCTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C(C)C(=O)O)C(=O)NCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide](/img/structure/B5106071.png)
![(1S*,4S*)-2-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5106078.png)
![1-[(3-Benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-piperidin-1-ylpiperidine](/img/structure/B5106081.png)


![N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5106095.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5106099.png)
![N-[3-benzyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]-4-bromobenzamide](/img/structure/B5106107.png)
![N-(1-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5106108.png)


![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B5106132.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinamine](/img/structure/B5106149.png)
![5-[(2-chloropyridin-3-yl)sulfamoyl]-2-methoxy-N-propylbenzamide](/img/structure/B5106173.png)
